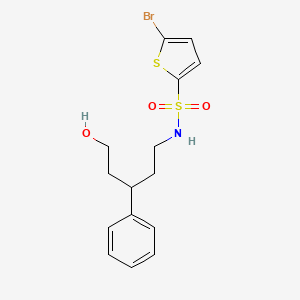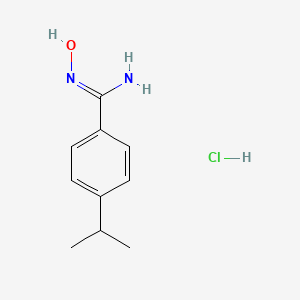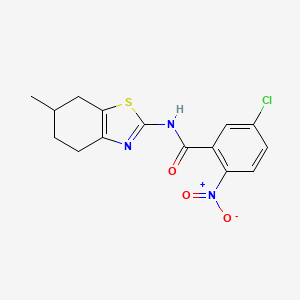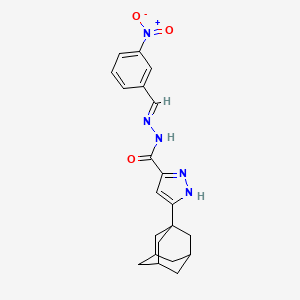
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H21ClN6O2S2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interactions and Structural Analysis
The compound and its analogues have been studied for their molecular interactions with specific receptors, demonstrating the significance of conformational analyses and the development of pharmacophore models. For example, research into the antagonist activity of related compounds has involved detailed conformational studies to understand the steric binding interactions with receptors, contributing to the design of more selective and potent compounds for receptor targeting (J. Shim et al., 2002).
Synthesis Techniques
Innovative synthesis techniques have been developed to create this compound and its derivatives, highlighting advancements in chemical synthesis methods. These techniques enable the efficient production of complex molecules with potential therapeutic and research applications, such as the synthesis of new pyrazole and isoxazole derivatives with potential antibacterial and antifungal activities (P. Sanjeeva et al., 2022).
Potential Therapeutic Activities
Several studies have explored the therapeutic potential of derivatives, investigating their antibacterial, antifungal, and anticancer properties. This research is crucial for identifying new treatments for various diseases. For instance, a series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized and determined to have potential as antibacterial and antifungal agents, showcasing the compound's relevance in drug discovery and development (Hong-Shui Lv et al., 2013).
Structural Analogues and Activity Correlation
The exploration of structural analogues and their activity correlation provides insights into the relationship between chemical structure and biological activity. This research aids in the rational design of new compounds with enhanced efficacy and reduced side effects. The synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles, for example, contribute to understanding how specific substitutions on the molecule impact its biological activity and potential medicinal applications (R. Jadhav et al., 2015).
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2.ClH/c1-21-10-12(15(20-21)25-2)16(24)22-5-7-23(8-6-22)17-19-18-13(11-27-17)14-4-3-9-26-14;/h3-4,9-10H,5-8,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYTXLUFFYDADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)

![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)


![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)